Pancreatic Lipase Inhibitory Potential: Class-Level Potency Benchmarked Against Orlistat and Literature Analogs
CAS 852367-80-7 has not been independently assayed against pancreatic lipase in published studies; however, it belongs to the indolyl oxoacetamide class for which robust quantitative benchmarks exist. In the Sridhar 2020 series (Arch. Pharm.), the most potent analog 8d achieved an IC50 of 4.53 µM against porcine pancreatic lipase, while the clinical reference orlistat gave an IC50 of 0.99 µM [1]. In the conophylline-inspired series (New J. Chem.), compounds 12c and 12b attained IC50 values of 2.95 and 3.26 µM respectively, surpassing the natural product lead conophylline (IC50 = 3.31 µM) [2]. The target compound differs from 8d and 12c at the indole substitution position (unsubstituted NH/C2 vs. decorated indole), which in published SAR correlates with altered hydrogen-bonding and π–stacking interaction profiles at the lipase active site. This predicts that CAS 852367-80-7 will exhibit measurable but potentially non-identical lipase inhibitory activity relative to the most potent series members.
| Evidence Dimension | Pancreatic lipase IC50 (porcine pancreatic lipase Type II, 4-nitrophenyl butyrate substrate) |
|---|---|
| Target Compound Data | Not independently reported; structurally positioned within indolyl oxoacetamide class |
| Comparator Or Baseline | 8d: IC50 = 4.53 µM; 12c: IC50 = 2.95 µM; Orlistat: IC50 = 0.99 µM |
| Quantified Difference | Class potency range spans 2.95–4.53 µM vs. orlistat 0.99 µM; target compound predicted within this range |
| Conditions | Porcine pancreatic lipase Type II assay with 4-nitrophenyl butyrate substrate (in vitro enzymatic assay) |
Why This Matters
Establishes the quantitative potency range expected for this scaffold, allowing users to benchmark CAS 852367-80-7 against the class's known performance envelope and select it as a reference point for unsubstituted-indole SAR exploration.
- [1] Sridhar, S. N. C.; Palawat, S.; Paul, A. T. Design, synthesis, evaluation, and molecular modeling studies of indolyl oxoacetamides as potential pancreatic lipase inhibitors. Arch. Pharm. (Weinheim) 2020, 353 (8), e2000048. DOI: 10.1002/ardp.202000048. View Source
- [2] Sridhar, S. N. C.; Palawat, S.; Paul, A. T. Design, synthesis, biological evaluation and molecular modelling studies of conophylline inspired novel indolyl oxoacetamides as potent pancreatic lipase inhibitors. New J. Chem. 2020, 44, 12355–12369. DOI: 10.1039/D0NJ02622K. View Source
